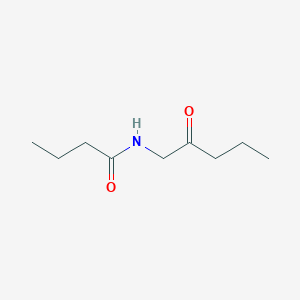

N-(2-Oxopentyl)butanamide

Description

N-(2-Oxopentyl)butanamide is a ketone-containing amide derivative characterized by a pentyl chain substituted with a carbonyl group at the 2-position, linked to a butanamide backbone. The presence of the oxo group in the alkyl chain enhances its electrophilicity, making it a candidate for nucleophilic additions or condensation reactions. Applications may span organic synthesis intermediates, pharmaceutical precursors, or analytical standards, though further research is needed to confirm these uses.

Propriétés

Numéro CAS |

142821-34-9 |

|---|---|

Formule moléculaire |

C9H17NO2 |

Poids moléculaire |

171.24 g/mol |

Nom IUPAC |

N-(2-oxopentyl)butanamide |

InChI |

InChI=1S/C9H17NO2/c1-3-5-8(11)7-10-9(12)6-4-2/h3-7H2,1-2H3,(H,10,12) |

Clé InChI |

IXJHBMWGEYWEDS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)CNC(=O)CCC |

SMILES canonique |

CCCC(=O)CNC(=O)CCC |

Synonymes |

Butanamide, N-(2-oxopentyl)- |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Oxopentyl)butanamide with three closely related compounds, emphasizing synthesis, structural features, and functional roles.

N-Butyl-3-oxo-butanamide

- Structure : Features a butyl group attached to the nitrogen of a 3-oxo-butanamide moiety.

- Synthesis : Prepared via reaction of diketene with 1-butylamine in benzene/water, yielding 89% after purification .

- Key Differences : The oxo group is at the 3-position (vs. 2-position in N-(2-Oxopentyl)butanamide), and the alkyl chain is shorter (butyl vs. pentyl). This positional variance may alter tautomerization kinetics and reactivity.

- Applications : Serves as a precursor for α-oxoketene S,S-acetals, which are intermediates in heterocyclic chemistry .

3-Oxo-2-Phenylbutanamide

- Structure : Contains a phenyl group at the 2-position and a 3-oxo group on the butanamide backbone.

- Synthesis : Used as an analytical reference standard; prepared via methods analogous to acetoacetamide derivatives .

- Key Differences : The aromatic phenyl group introduces steric and electronic effects absent in N-(2-Oxopentyl)butanamide. The phenyl moiety enhances rigidity and may influence binding in biological systems.

- Applications : Recognized as a precursor in amphetamine synthesis, highlighting the role of ketone-containing amides in illicit drug manufacturing .

Pharmacopeial Butanamide Derivatives

- Examples : Complex stereoisomers such as (R)-N-[(2S,4S,5S)-5-(substituted)phenylhexan-2-yl]-3-methyl-2-oxo-tetrahydropyrimidinyl butanamide .

- Key Differences: These derivatives exhibit intricate stereochemistry (e.g., R/S configurations) and additional functional groups (e.g., hydroxy, dimethylphenoxy), which are absent in N-(2-Oxopentyl)butanamide. Such features are critical for receptor binding in pharmaceutical contexts.

- Applications : Designed for high-affinity interactions in drug candidates, likely targeting enzymes or receptors in metabolic pathways .

Comparative Data Table

Research Implications and Gaps

- Reactivity: The 2-oxo group in N-(2-Oxopentyl)butanamide may favor enolate formation over 3-oxo analogs, enabling unique alkylation or cyclization pathways.

- Synthesis Optimization : Methods from N-butyl-3-oxo-butanamide synthesis (e.g., diketene-amine reactions ) could be adapted for N-(2-Oxopentyl)butanamide, though pentylamine availability and steric effects may require adjustments.

- Pharmacological Potential: Unlike pharmacopeial derivatives , the lack of stereocenters in N-(2-Oxopentyl)butanamide limits its direct drug applicability but suggests utility in simpler bioactive scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.